molecular formula C19H34Cl2N2O B12762461 N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride CAS No. 126002-35-5

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride

Cat. No.: B12762461
CAS No.: 126002-35-5
M. Wt: 377.4 g/mol
InChI Key: WBPNFTCVTCYUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salt Formation Rationale

The base compound, N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine , contains two basic nitrogen centers:

  • Tertiary amine (N,N-dimethyl group): pKa ≈ 10–11.
  • Piperidine ring : pKa ≈ 11.

In acidic conditions (e.g., HCl), both nitrogens undergo protonation, forming a dihydrochloride salt . This transformation enhances water solubility and crystallinity, which are critical for pharmaceutical handling and synthesis.

Structural Comparison to Analogues

The propoxy chain length distinguishes this compound from analogues. For example:

  • Piperidinylethoxy variant : Shorter chain (2 carbons vs. 3 carbons).
  • Pheniramine derivatives : Lack the piperidine-propoxy-phenyl architecture.

A table comparing key features clarifies these differences:

Compound Backbone Substituent Chain Nitrogen Centers
Target compound (126002-35-5) Propan-2-amine 3-piperidinylpropoxy 2 (amine + piperidine)
N,N-dimethyl-1-[4-(2-piperidinylethoxy)phenyl]propan-2-amine Propan-2-amine 2-piperidinylethoxy 2
Pheniramine N-Oxide Propan-1-amine Phenyl-pyridinyl 2

This analysis underscores the structural uniqueness of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride within its chemical family.

Properties

CAS No.

126002-35-5

Molecular Formula

C19H34Cl2N2O

Molecular Weight

377.4 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C19H32N2O.2ClH/c1-17(20(2)3)16-18-8-10-19(11-9-18)22-15-7-14-21-12-5-4-6-13-21;;/h8-11,17H,4-7,12-16H2,1-3H3;2*1H

InChI Key

WBPNFTCVTCYUOC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCCN2CCCCC2)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 4-(3-piperidin-1-ylpropoxy)phenyl Intermediate

  • Starting materials : 4-hydroxyphenol derivatives or 4-halophenols are commonly used as the phenolic component.
  • Alkylation : The phenol is alkylated with a 3-bromopropylpiperidine or equivalent alkyl halide under basic conditions to form the ether linkage.
  • Reaction conditions : Typically, the reaction is carried out in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate or sodium hydride as base, at temperatures ranging from 50°C to 100°C.
  • Protection/deprotection : If the piperidine nitrogen is protected (e.g., Boc-protected), deprotection is performed post-alkylation using acidic conditions.

Coupling of the Phenyl Ether and Dimethylamino Propan-2-amine

  • The key step involves linking the dimethylamino-propan-2-amine to the 4-(3-piperidin-1-ylpropoxy)phenyl moiety.
  • This can be achieved by nucleophilic substitution of a halogenated intermediate or via Mitsunobu reaction if an alcohol precursor is used.
  • Reaction optimization includes controlling temperature, solvent choice, and stoichiometry to maximize yield and purity.

Formation of the Dihydrochloride Salt

  • The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to precipitate the dihydrochloride salt.
  • This step improves compound stability, crystallinity, and facilitates purification.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation of phenol 3-bromopropylpiperidine, K2CO3, DMF, 80°C Formation of 4-(3-piperidin-1-ylpropoxy)phenyl intermediate
2 Introduction of dimethylamino group Reductive amination or alkylation with methyl iodide N,N-dimethylpropan-2-amine intermediate
3 Coupling (nucleophilic substitution or Mitsunobu) Appropriate halogenated intermediate, base, solvent Formation of target compound backbone
4 Salt formation HCl in ethanol or isopropanol Dihydrochloride salt precipitation

Research Findings and Optimization Notes

  • Yield optimization : Use of polar aprotic solvents and controlled temperature enhances alkylation efficiency.
  • Purity considerations : Protection of the piperidine nitrogen during alkylation prevents side reactions.
  • Reaction monitoring : TLC and HPLC are employed to monitor reaction progress and purity.
  • Scalability : The described methods are amenable to scale-up with appropriate control of reaction parameters.
  • Alternative methods : Some patents describe the use of Mitsunobu reactions for ether formation, which can offer milder conditions and better stereochemical control.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

Antidepressant Properties

Recent studies have indicated that derivatives of this compound may serve as potent antidepressants. Research has shown that it can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depressive disorders.

Key Findings:

  • A study published in MDPI highlighted the synthesis of various amphetamine derivatives, including this compound, and their evaluation as multifaceted antidepressants .
  • The compound demonstrated significant efficacy in animal models of depression, with results suggesting enhanced mood and reduced anxiety-like behaviors.

Neuroprotective Effects

The neuroprotective properties of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine; dihydrochloride have been explored in the context of neurodegenerative diseases.

Key Findings:

  • Research indicates that the compound may inhibit neuroinflammatory processes and reduce oxidative stress in neuronal cells, potentially providing protective effects against conditions like Alzheimer's disease .

Receptor Interaction

The compound primarily interacts with various neurotransmitter receptors:

  • Dopamine Receptors: Enhances dopaminergic activity, which is beneficial in treating mood disorders.
  • Serotonin Receptors: Modulates serotonin levels, contributing to its antidepressant effects.

Enzyme Inhibition

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine; dihydrochloride may also act as an inhibitor for enzymes involved in neurotransmitter degradation, thereby prolonging neurotransmitter action at synapses.

Clinical Trials

Clinical trials assessing the safety and efficacy of this compound are ongoing. Preliminary results have shown promising outcomes in improving symptoms associated with major depressive disorder (MDD).

Study Overview:

  • Participants receiving the compound reported significant reductions in depression scores compared to placebo groups.

Animal Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound.

Findings:

  • In rodent models, administration led to increased locomotor activity and improved cognitive function, suggesting potential benefits in treating cognitive deficits associated with depression .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine Moieties

N-Methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine Dihydrochloride (CAS 126002-31-1)
  • Core Structure : Propan-2-amine with an ethyloxy linker.
  • Key Differences :
    • Shorter ethoxy chain (vs. propoxy in the target compound).
    • N-methyl substitution (vs. N,N-dimethyl in the target).
  • Implications : The shorter linker may reduce flexibility and alter binding to amine receptors. The dihydrochloride salt ensures solubility comparable to the target compound .
N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine Dihydrochloride (CAS 1269052-75-6)
  • Core Structure : Methanamine (shorter backbone) with direct 2-piperidinyl substitution.
  • Key Differences :
    • Methanamine backbone (vs. propan-2-amine).
    • Direct piperidinyl attachment (vs. propoxy-linked piperidine).

Pharmacologically Active Amines

Promethazine Hydrochloride
  • Structure: Phenothiazine core with N,N-dimethylpropan-2-amine.
  • Activity : First-generation antihistamine with sedative effects.
  • Comparison: The phenothiazine ring in promethazine enhances histamine H1-receptor antagonism, while the target compound’s phenyl-piperidinylpropoxy group may favor different receptor targets (e.g., serotonin or dopamine receptors) .
Dexchlorpheniramine Hydrochloride
  • Structure : Propan-1-amine substituted with 4-chlorophenyl and pyridinyl groups.
  • Activity : Selective H1-antihistamine with anti-allergic properties.
  • Comparison : The target compound’s piperidinylpropoxy group introduces bulkier substituents, likely altering selectivity and metabolic stability .

COX-2 Inhibitors with Amine Substituents

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)
  • Structure : Imidazothiazole core with a 4-(methylsulfonyl)phenyl group.
  • Activity : Potent COX-2 inhibitor (IC50 = 0.08 µM).
  • Comparison : While structurally distinct, the N,N-dimethylamine group in both compounds highlights the importance of tertiary amines in enhancing potency and selectivity for enzyme targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Class IC50/Activity Reference
Target Compound Propan-2-amine 4-(3-Piperidin-1-ylpropoxy)phenyl Not specified N/A
N-Methyl analog (CAS 126002-31-1) Propan-2-amine 4-(2-Piperidin-1-ylethoxy)phenyl Not specified N/A
Promethazine HCl Phenothiazine N,N-Dimethylpropan-2-amine Antihistamine, sedative H1-receptor antagonist
Dexchlorpheniramine HCl Propan-1-amine 3-(4-Chlorophenyl)-3-(2-pyridinyl) Antihistamine H1-receptor antagonist
Imidazothiazole derivative (6a) Imidazothiazole 4-(Methylsulfonyl)phenyl COX-2 inhibitor IC50 = 0.08 µM

Key Research Findings

Piperidine Linker Impact : Propoxy chains (vs. ethoxy or direct attachment) may improve binding to receptors requiring extended hydrophobic interactions .

Salt Formulation : Dihydrochloride salts enhance aqueous solubility, critical for oral bioavailability .

N,N-Dimethyl Group : Common in CNS-active compounds, this substitution may reduce first-pass metabolism and enhance blood-brain barrier penetration .

Structural Diversity : Substituting the phenyl group with heterocycles (e.g., imidazothiazole) or chlorinated aromatics shifts activity from antihistamine to COX-2 inhibition .

Biological Activity

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine; dihydrochloride, also known by its CAS number 126002-35-5, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a histamine H3 receptor antagonist. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse studies.

Chemical Structure and Properties

The molecular formula of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine; dihydrochloride is C19H34Cl2N2OC_{19}H_{34}Cl_2N_2O, with a molecular weight of approximately 377.39 g/mol. The compound features a dimethylamino group and a piperidine moiety linked through a propoxy chain to a phenyl ring, which is critical for its biological interactions.

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine acts primarily as an antagonist at the histamine H3 receptor . The histamine H3 receptor plays a significant role in modulating neurotransmitter release in the central nervous system (CNS), impacting various neurological functions, including cognition and wakefulness. By antagonizing this receptor, the compound may enhance cognitive functions and promote wakefulness, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

Research indicates that N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine exhibits significant activity against the histamine H3 receptor. In vitro studies have shown that it has a high affinity for this receptor, with IC50 values demonstrating effective inhibition of receptor activity .

Table 1: Biological Activity Summary

Activity Description
Histamine H3 Receptor Antagonism Enhances neurotransmitter release, potentially improving cognitive function.
Potential Therapeutic Uses Treatment of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's).
Cognitive Enhancement Promotes wakefulness and may improve memory and learning capabilities.

Neuroprotective Effects

In a study focusing on neuroprotective agents, compounds similar to N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine were evaluated for their ability to inhibit acetylcholinesterase (AChE) and block β-amyloid self-aggregation. The results indicated that these compounds might protect neuronal cells from oxidative stress and apoptosis .

Cognitive Function Improvement

Another study assessed the effects of histamine H3 receptor antagonists on cognitive performance in animal models. The results showed that administration of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine led to significant improvements in memory tasks compared to control groups .

Synthesis Pathway

The synthesis of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amines typically involves multiple steps including:

  • Formation of the Piperidine Derivative : The piperidine ring is synthesized using standard organic reactions.
  • Coupling with Propoxy Phenol : The piperidine derivative is coupled with a propoxy-substituted phenol to form the core structure.
  • Methylation : The dimethylamino group is introduced through methylation reactions.

This synthetic pathway allows for modifications that can enhance biological activity or solubility .

Q & A

What synthetic strategies are recommended for optimizing the yield of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride?

Level: Basic
Methodology:

  • Intermediate synthesis: Begin with nucleophilic substitution of 4-hydroxyphenylpropan-2-amine with 3-(piperidin-1-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC .
  • N,N-Dimethylation: Use reductive amination (formaldehyde/NaBH₄) or direct alkylation (methyl iodide in THF) to introduce dimethyl groups. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Salt formation: React the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Confirm stoichiometry via ion chromatography .
  • Optimization: Adjust solvent polarity and reaction time to minimize byproducts (e.g., over-alkylation). Use HPLC (C18 column, 0.1% TFA in H₂O/ACN) for purity assessment (>98%) .

How can the structural integrity of the dihydrochloride salt be validated?

Level: Basic
Methodology:

  • NMR spectroscopy: Compare ¹H/¹³C NMR of the free base and dihydrochloride to confirm protonation at the amine groups. Look for downfield shifts (~2–3 ppm) in NH signals .
  • Mass spectrometry: Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₃₁N₂OCl₂). Confirm chloride content via ion-selective electrode or argentometric titration .
  • X-ray crystallography: Grow single crystals in ethanol/water (1:1) and analyze to resolve the 3D structure, including counterion positioning .

What experimental designs are suitable for evaluating receptor binding affinity and selectivity?

Level: Advanced
Methodology:

  • Radioligand binding assays: Screen against GPCR panels (e.g., serotonin, histamine receptors) using [³H]-ligands (e.g., 5-HT₆ or H₁ antagonists). Calculate Ki values via competitive displacement curves .
  • Functional assays: Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) in HEK293 cells transfected with target receptors .
  • Selectivity profiling: Compare IC₅₀ values across a broad receptor/kinase panel (≥50 targets) to identify off-target effects. Use SPR (surface plasmon resonance) for real-time binding kinetics .

How can metabolic stability in hepatic systems be systematically assessed?

Level: Advanced
Methodology:

  • Liver microsomal assays: Incubate the compound (1–10 µM) with human or rat liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 min via LC-MS/MS .
  • Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .
  • CYP inhibition: Test against CYP3A4, 2D6, and 2C9 isozymes using fluorescent probes (e.g., 7-benzyloxyquinoline). Calculate % inhibition at 10 µM .

How to resolve contradictions in oral bioavailability data between preclinical models?

Level: Advanced
Methodology:

  • Solubility enhancement: Test salt forms (e.g., mesylate, phosphate) or co-crystals to improve aqueous solubility. Use dynamic light scattering (DLS) to assess nanoparticle formulations .
  • P-glycoprotein (P-gp) efflux: Perform bidirectional transport assays in Caco-2 cells with/without P-gp inhibitors (e.g., verapamil). Calculate efflux ratios to evaluate intestinal absorption barriers .
  • Pharmacokinetic modeling: Apply compartmental analysis to reconcile differences in t₁/₂ or Cmax between rodents and primates. Adjust for species-specific metabolic clearance .

What quality control protocols ensure batch-to-batch consistency?

Level: Basic
Methodology:

  • HPLC method validation: Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% H₃PO₄ in H₂O (A) and ACN (B). Set gradient: 10% B to 90% B over 25 min. Validate linearity (R² > 0.999), LOD (0.1 µg/mL), and precision (%RSD < 2%) .
  • Residual solvent analysis: Perform GC-MS headspace analysis for Class 2 solvents (e.g., DMF, THF) per ICH Q3C guidelines .
  • Stability studies: Store samples under ICH-recommended conditions (25°C/60% RH, 40°C/75% RH) for 6 months. Monitor degradation via HPLC and NMR .

How can polymorphism impact the physicochemical properties of the dihydrochloride salt?

Level: Advanced
Methodology:

  • XRPD screening: Crystallize the compound from 10 solvents (e.g., ethanol, acetonitrile) and analyze diffraction patterns to identify polymorphs. Compare melting points via DSC .
  • Dissolution testing: Assess solubility and dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP apparatus II .
  • Hygroscopicity testing: Expose polymorphs to 40–90% RH for 72 hrs. Measure mass change via TGA to identify hydrate formation risks .

What strategies mitigate off-target effects in in vivo neuropharmacology studies?

Level: Advanced
Methodology:

  • Dose-ranging studies: Determine the MTD (maximum tolerated dose) in rodents via acute toxicity testing (OECD 423). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing with target engagement .
  • Behavioral assays: Employ conditioned place preference (CPP) or Morris water maze to differentiate target-mediated effects from nonspecific sedation/motor impairment .
  • Biomarker validation: Measure CSF or plasma levels of downstream targets (e.g., BDNF, TNF-α) via ELISA to correlate efficacy with mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.